2-[[(2S,4R)-4-hydroxypyrrolidin-1-ium-2-carbonyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2S,4R)-4-hydroxypyrrolidin-1-ium-2-carbonyl]amino]acetate is a chemical compound with a complex structure that includes a hydroxyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[(2S,4R)-4-hydroxypyrrolidin-1-ium-2-carbonyl]amino]acetate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the cyclization of amino acids or their derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired stereoisomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-[[(2S,4R)-4-hydroxypyrrolidin-1-ium-2-carbonyl]amino]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction conditions.
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
2-[[(2S,4R)-4-hydroxypyrrolidin-1-ium-2-carbonyl]amino]acetate has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological processes. In medicine, it has potential applications in drug development, particularly for conditions related to inflammation and pain. In industry, it can be used as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism by which 2-[[(2S,4R)-4-hydroxypyrrolidin-1-ium-2-carbonyl]amino]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyrrolidine ring play crucial roles in these interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
2-[[(2S,4R)-4-hydroxypyrrolidin-1-ium-2-carbonyl]amino]acetate can be compared with other similar compounds, such as hydroxyproline and other derivatives of pyrrolidine These compounds share structural similarities but may differ in their functional groups and biological activities
List of Similar Compounds
Hydroxyproline
4-Hydroxyproline
4-Hydroxy-2-pyrrolidinecarboxylic acid
Other pyrrolidine derivatives
Properties
IUPAC Name |
2-[[(2S,4R)-4-hydroxypyrrolidin-1-ium-2-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c10-4-1-5(8-2-4)7(13)9-3-6(11)12/h4-5,8,10H,1-3H2,(H,9,13)(H,11,12)/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDSWNXTPKLLOT-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C[NH2+]C1C(=O)NCC(=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[NH2+][C@@H]1C(=O)NCC(=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.